molecular formula C10H19O2Pb+ B1670079 Decanoic acid, lead salt CAS No. 20403-42-3

Decanoic acid, lead salt

Cat. No.: B1670079
CAS No.: 20403-42-3
M. Wt: 378 g/mol
InChI Key: GRGZVDWBTKEYOY-UHFFFAOYSA-M
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Description

Decanoic acid, lead salt (lead caprate; Pb(C10H19O2)2) is a metal carboxylate derived from decanoic acid (C10H20O2), a medium-chain fatty acid. While decanoic acid itself exhibits diverse biological activities—such as AMPA receptor inhibition for seizure control , mTORC1 pathway modulation , and antimicrobial properties —its lead salt is primarily utilized in industrial applications. Lead caprate is historically employed as a stabilizer in polymers, lubricants, and coatings due to lead's ability to scavenge free radicals and enhance thermal stability. However, its use is restricted in consumer products due to lead's toxicity .

Properties

CAS No.

20403-42-3

Molecular Formula

C10H19O2Pb+

Molecular Weight

378 g/mol

IUPAC Name

decanoate;lead(2+)

InChI

InChI=1S/C10H20O2.Pb/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12);/q;+2/p-1

InChI Key

GRGZVDWBTKEYOY-UHFFFAOYSA-M

SMILES

CCCCCCCCCC(=O)[O-].[Pb+2]

Canonical SMILES

CCCCCCCCCC(=O)[O-].[Pb+2]

Appearance

Solid powder

Other CAS No.

20403-42-3

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decanoic acid, lead salt;  Decanoic acid/lead,(1:x) salt;  6-methyldecanoic acid;  6-methyl-decanoic acid.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Other Metal Salts of Decanoic Acid

Metal salts of decanoic acid vary significantly in properties based on the cation. Key examples include:

Property Lead Caprate Sodium Caprate Calcium Caprate
Molecular Formula Pb(C10H19O2)2 NaC10H19O2 Ca(C10H19O2)2
Solubility in Water Insoluble Moderately soluble Insoluble
Toxicity High (neurotoxic) Low Low
Applications Polymer stabilizers Surfactants, food additives Lubricants, cosmetics
  • Lead Caprate : Used in niche industrial applications (e.g., PVC stabilization) but phased out in many regions due to toxicity .
  • Sodium Caprate : Widely used in pharmaceuticals as an absorption enhancer and in food industries .
  • Calcium Caprate : Employed in lubricants and personal care products for its low reactivity .

Comparison with Lead Salts of Shorter-Chain Fatty Acids

Lead salts of shorter-chain fatty acids, such as lead octoate (C8), differ in performance:

Property Lead Caprate (C10) Lead Octoate (C8)
Thermal Stability Higher Moderate
Solubility in Oils Lower Higher
Catalytic Efficiency Lower Higher (common in polyurethane catalysis)

Lead octoate’s shorter chain enhances solubility in organic solvents, making it preferable for catalytic applications, while lead caprate’s longer chain improves thermal stability in polymer matrices .

Comparison with Decanoic Acid Derivatives

Decanoic acid derivatives include esters, sulfonated salts, and hydroxylated forms:

  • Decanoic Acid, 2-Sulfoethyl Ester, Sodium Salt (CAS 29454-06-6): A sulfonated ester used in detergents and microextraction solvents due to its surfactant properties . Unlike lead caprate, it is water-soluble and non-toxic.
  • 10-Hydroxydecanoic Acid: A hydroxylated derivative involved in sebacic acid production. Its presence in fermentation requires pH control to avoid soap formation, unlike lead caprate, which is inert in such processes .

Key Research Findings

  • Industrial Use : Lead caprate’s role in polymer stabilization is well-documented, though alternatives like calcium-zinc stabilizers are replacing it .
  • Environmental Impact : Lead salts pose ecological risks due to persistence and bioaccumulation, unlike biodegradable sodium or potassium salts .
  • Chain-Length Effects : Longer-chain derivatives (e.g., C10 vs. C8) exhibit reduced volatility and higher melting points, influencing their industrial suitability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decanoic acid, lead salt
Reactant of Route 2
Decanoic acid, lead salt

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